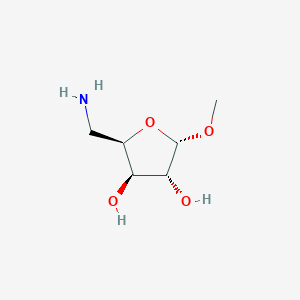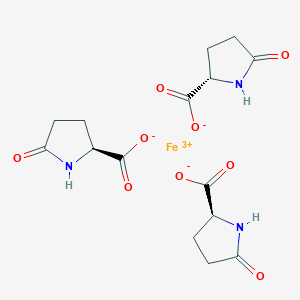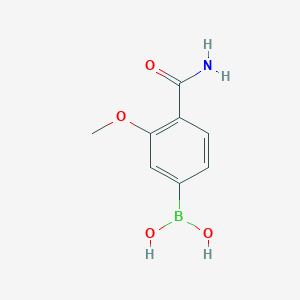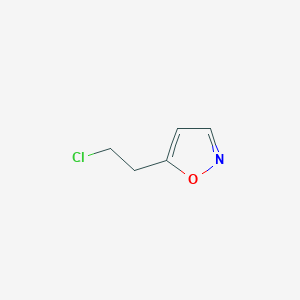
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol: 2-amino-5-methoxytetrahydrofuran-3,4-diol , is a fascinating compound with a complex structure. Let’s break it down:
-
Chirality: : The compound contains four asymmetric carbon atoms (2R, 3R, 4R, and 5S), making it chiral. This means it exists in different enantiomeric forms.
-
Functional Groups
Aminomethyl Group: The amino group (NH₂) is attached to the second carbon atom.
Methoxy Group: The methoxy group (OCH₃) is attached to the fifth carbon atom.
Tetrahydrofuran Ring: The compound features a tetrahydrofuran ring, which consists of four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes:
Enantiospecific Synthesis: Researchers have achieved enantiospecific syntheses of this compound from D-glucuronolactone.
Reaction Conditions:
- Specific reaction conditions depend on the synthetic route chosen. These may involve protecting groups, stereoselective reductions, and cyclization reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthesis likely involves efficient and scalable methods.
Chemical Reactions Analysis
Reactivity:
Oxidation: The hydroxyl groups can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents:
Hydrogenation Catalysts: Used for reduction.
Oxidizing Agents: Employed for oxidation.
Acidic or Basic Conditions: Facilitate cyclization reactions.
Major Products:
- Reduction of the carbonyl group yields the corresponding diol.
- Oxidation may lead to various functionalized derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a building block in synthetic chemistry.
Industry: May find applications in materials science or drug development.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of amino, methoxy, and tetrahydrofuran moieties sets it apart.
Similar Compounds: Explore related compounds like tetrahydrofuran derivatives and amino sugars.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
ODOKPZPCULYXKR-MOJAZDJTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
Canonical SMILES |
COC1C(C(C(O1)CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)

![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)




![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)

![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
